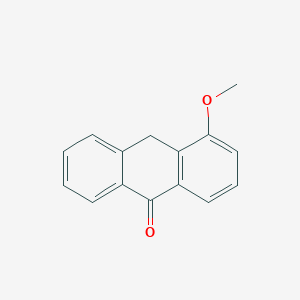

4-methoxy-10H-anthracen-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7470-93-1 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

4-methoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O2/c1-17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)16/h2-8H,9H2,1H3 |

InChI Key |

XUSRWDAATCCRHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 10h Anthracen 9 One and Analogous Anthracenone Systems

Established Synthetic Routes to the 10H-Anthracen-9-one Core

The formation of the tricyclic 10H-anthracen-9-one nucleus is the foundational step in the synthesis. This is typically achieved through reactions that build the ring system from smaller precursors.

Cyclization and annulation reactions are powerful strategies for assembling the anthracenone (B14071504) core. Annulation, in particular, refers to the formation of a new ring onto a pre-existing one.

Diels-Alder Reaction: This [4+2] cycloaddition is a cornerstone for forming six-membered rings and has been applied to create the central ring of the anthracenone system. researchgate.netmdpi.com A common approach involves the reaction of a naphthoquinone (acting as the dienophile) with a suitable diene to construct the tetracyclic adduct, which can then be processed to yield the desired anthracenone framework. researchgate.net

Hauser Annulation: The Hauser annulation is a key method for constructing quinone-containing aromatic systems. researchgate.net This reaction involves the annulation of a phthalide (B148349) anion with a Michael acceptor, such as a quinone, to build the polycyclic core. It has been pivotal in the synthesis of various anthracycline and anthraquinone (B42736) natural products. researchgate.net

Photocatalytic Cyclization: Modern techniques include visible-light-induced photocatalytic reactions. For instance, an intramolecular cyclization of 2-(1-arylvinyl)benzaldehydes, promoted by an Iridium(III) photocatalyst, can yield 10-substituted anthracen-9(10H)-one derivatives under mild conditions. acs.org This method proceeds via an energy transfer mechanism, generating a diradical that undergoes subsequent cyclization and aromatization steps. acs.org

| Reaction Type | Key Precursors | Description | Reference |

|---|---|---|---|

| Diels-Alder Reaction | Naphthoquinone, Substituted Vinyl Pyran | A [4+2] cycloaddition strategy to form the anthracenone core, often used in the synthesis of anthrapyran antibiotics. | researchgate.net |

| Hauser Annulation | Cyanophthalide, Quinone Monoketal | Fusion of highly functionalized segments to construct the anthraquinone core, applicable to complex natural products. | researchgate.net |

| Photocatalytic Cyclization | 2-(1-Arylvinyl)benzaldehydes | A visible-light-induced intramolecular cyclization affording 10-substituted anthracen-9(10H)-ones. | acs.org |

| [4+2] Annulation | 2,3-Dibromonaphthoquinone, Phenylbenzofuran | A visible light-promoted formal Diels-Alder reaction to produce anthracenone-furans. | semanticscholar.orgrsc.org |

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukdoubtnut.com This is crucial for manipulating the anthracene (B1667546) core once it is formed. The parent nucleus of anthraquinones can exist at different oxidation levels, and their interconversion is a key synthetic tool. researchgate.net For instance, an anthraquinone, which has two ketone groups in the central ring, can be selectively reduced to a 10H-anthracen-9-one (also known as an anthrone) or further to an anthracenol. researchgate.net The reduction of an anthrone (B1665570) carbonyl group with reagents like sodium borohydride (B1222165) (NaBH₄) can yield the corresponding alcohol (an anthracenol). researchgate.net

Regioselective Introduction of the 4-Methoxy Group

Achieving substitution at the specific C-4 position requires careful control of the reaction's regioselectivity. This is often accomplished by starting with a precursor that has a directing group at or near the desired position.

The most direct method to introduce a methoxy (B1213986) group is through the etherification of a corresponding hydroxyl group. If the synthesis starts with or creates 4-hydroxy-10H-anthracen-9-one, the hydroxyl group can be converted to a methoxy group via methylation. chinesechemsoc.org This is a standard etherification reaction, often employing reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. Another strategy involves the reaction of anthraquinone derivatives with methanol (B129727) under acidic conditions, which can yield methoxy-substituted products. evitachem.com

Electrophilic aromatic substitution (EAS) is the primary mechanism for introducing substituents onto the aromatic rings of the anthracenone system. msu.eduyoutube.com The regiochemical outcome of these reactions is governed by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com

A methoxy group (–OCH₃) is a strongly activating, ortho, para-directing group. masterorganicchemistry.comacs.org This means that if a methoxy group were already present on one of the outer aromatic rings, it would direct incoming electrophiles to the positions ortho and para to it. However, to install the methoxy group at the C-4 position in the first place, a precursor with a directing group at a strategic location is necessary. For example, a hydroxyl group (–OH) is also a powerful ortho, para-director. A synthetic route could involve creating a 1-hydroxyanthracenone derivative, which would then direct subsequent reactions. The synthesis of the target molecule, 4-methoxy-10H-anthracen-9-one, likely proceeds through the methylation of a 4-hydroxy-10H-anthracen-9-one intermediate.

Advanced Coupling Reactions in Anthracenone Synthesis

Modern organic synthesis frequently employs transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. numberanalytics.comyoutube.com These reactions offer powerful ways to build complex molecular architectures, including elaborate anthracenone derivatives.

Ullmann Coupling: This copper-catalyzed reaction is effective for forming carbon-nitrogen or carbon-oxygen bonds. A microwave-assisted Ullmann coupling has been used to synthesize various alkyl- and aryl-amino-substituted anthraquinone derivatives from bromaminic acid and amines. nih.gov

Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It has been utilized in the synthesis of complex anthraquinone-containing natural products, for instance, to couple an alkyne to an iodo-anthracenone intermediate. chinesechemsoc.orguwa.edu.au

Suzuki Coupling: As one of the most versatile cross-coupling methods, the Suzuki reaction uses a palladium catalyst to couple an organoboron compound with an organohalide. sioc-journal.cn It is widely used in medicinal chemistry for preparing biaryl compounds and could be applied to synthesize aryl-substituted anthracenones.

These advanced methods provide chemists with the tools to create a vast array of functionalized anthracenone systems for various applications. mdpi.com

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering a versatile approach to functionalize the anthracenone scaffold. beilstein-journals.org

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for creating aryl-aryl bonds. libretexts.orgresearchgate.net In the context of anthracenone synthesis, this reaction can be employed to introduce aryl groups at specific positions on the anthracene core. For instance, the coupling of a bromo-substituted anthracenone with a methoxyphenylboronic acid in the presence of a palladium catalyst could theoretically yield a methoxy-arylated anthracenone. While direct examples for the synthesis of this compound via this method are not extensively detailed in the literature, the successful synthesis of various 5-aryl-2,3-dihydro-1H-inden-1-one derivatives in excellent yields (91-97%) through Suzuki-Miyaura coupling demonstrates the feasibility of this approach for similar cyclic systems. researchgate.net The reaction of 9,10-dibromoanthracene (B139309) with phenylboronic acid using a palladium catalyst has been shown to produce the diarylated product in quantitative yield (99%), highlighting the efficiency of this method for functionalizing the anthracene skeleton. rsc.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgnumberanalytics.com This reaction is instrumental in synthesizing alkynylated aromatic compounds, which can serve as precursors to more complex structures. numberanalytics.com For example, 9,10-dibromoanthracene can be coupled with p-ethynyltoluene to produce 9,10-bis(p-tolylethynyl)anthracene in 93% yield. acs.org A methoxy-substituted arylacetylene, such as 1-ethynyl-4-methoxybenzene, could be coupled with a halogenated anthracenone precursor to introduce the desired methoxy-aryl moiety. The Sonogashira reaction has been successfully used to create a variety of tetraalkynylated anthracenes, demonstrating its utility in heavily functionalizing the anthracene core. nih.gov

| Cross-Coupling Reaction | Reactants | Catalyst System | Key Bond Formed | Potential Application for Anthracenone Synthesis |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Palladium Catalyst (e.g., Pd(PPh3)4) + Base | Aryl-Aryl | Introduction of methoxyphenyl group onto a halogenated anthracenone precursor. |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl-Alkyne | Coupling of a methoxy-substituted arylacetylene to a halogenated anthracenone. |

Hantzsch Reaction and Other Condensation Techniques

Condensation reactions provide an alternative and often convergent approach to constructing the anthracenone ring system or introducing functional groups.

The Hantzsch pyridine (B92270) synthesis , a multi-component reaction, is primarily known for producing dihydropyridines. nih.gov However, its application has been extended to the synthesis of related heterocyclic systems. A notable example involves the reaction of anthracene-9-carbaldehyde under Hantzsch conditions, which leads to the formation of a Knoevenagel intermediate. nih.gov More directly, a novel compound, diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, was synthesized via the Hantzsch method by reacting 9-anthracenecarboxaldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate. tandfonline.com This demonstrates the potential of using functionalized aldehydes related to the anthracenone core in Hantzsch-type condensations to build complex molecular architectures. While not a direct synthesis of the anthracenone ring itself, it showcases a method for attaching a complex heterocyclic moiety to the anthracene framework.

Other condensation techniques are also pivotal in anthracenone synthesis. For example, a series of novel bis(9,10-diaryl-hexahydroacridine-1,8-diones) were synthesized in good yields (62-83%) through a one-pot Hantzsch-type multi-component reaction involving an aromatic amine, 5,5-dimethyl-1,3-cyclohexanedione, and a corresponding bis-aldehyde in refluxing glacial acetic acid. researchgate.net This highlights the utility of condensation reactions in constructing complex polycyclic systems that incorporate the acridine (B1665455) structure, which is closely related to the anthracenone core.

Current Challenges and Innovations in Anthracenone Synthetic Chemistry

The synthesis of anthracenones, while benefiting from established methodologies, still presents several challenges that drive ongoing innovation in the field.

Another challenge is the often harsh reaction conditions required for some classical synthetic methods, which can limit the functional group tolerance of the substrates. frontiersin.org The development of milder and more efficient reaction conditions is a constant pursuit in this area.

In response to these challenges, several innovations have emerged:

Mechanochemistry: The use of ball milling for solid-state Suzuki-Miyaura cross-coupling reactions represents a significant advancement. This technique can offer simpler setups, reduced solvent waste, and in some cases, higher yields compared to traditional solution-based methods. rsc.org For example, the solid-state cross-coupling of 9-bromoanthracene (B49045) was achieved in high yield (87%) using this method. rsc.org

Photoenolization/Diels-Alder (PEDA) Reactions: A key innovation is the use of Ti(Oi-Pr)4-mediated PEDA reactions for the construction of the gem-dimethyl-anthracenone scaffold. chinesechemsoc.org This method has been successfully scaled up using continuous-flow reactors, overcoming some of the limitations associated with batch photochemistry. chinesechemsoc.org

One-Pot Multicomponent Reactions: The development of one-pot syntheses, such as the Hantzsch reaction and its variations, allows for the construction of complex molecular architectures in a single step from simple precursors. researchgate.net This approach improves efficiency and reduces waste.

Novel Catalytic Systems: Research into new and improved catalyst systems for cross-coupling reactions is ongoing. For instance, copper-free and amine-free Sonogashira reactions have been developed, offering greener and more versatile protocols. acs.orgnih.gov The use of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions has also shown promise in enhancing catalyst stability and activity. nih.gov

Greener Methodologies: There is an increasing focus on developing synthetic routes that align with the principles of green chemistry, such as minimizing waste, using less toxic reagents, and employing catalytic methods. frontiersin.orgnih.gov

These innovations are continuously expanding the synthetic chemist's toolbox, enabling the more efficient, selective, and sustainable production of this compound and a diverse array of other complex anthracenone derivatives for various applications.

Structural Modification and Derivatization Research

Strategies for Modifying the 10H-Anthracen-9-one Skeleton

The modification of the 10H-anthracen-9-one skeleton is a key area of research aimed at generating novel derivatives with tailored properties. These strategies primarily involve substitution at various positions on the anthracene (B1667546) rings and the introduction or modification of side chains.

Substitution at Anthracene Ring Positions (e.g., 1, 2, 9, 10)

Substitution reactions on the anthracene nucleus are fundamental to creating a diverse range of derivatives. The positions on the anthracene rings (1, 2, 9, and 10) exhibit different reactivities towards electrophilic substitution.

Positions 9 and 10: Electrophilic substitution of anthracene typically occurs at the 9-position. wikipedia.org For instance, formylation of anthracene yields 9-anthracenecarboxaldehyde. wikipedia.org Halogenation, such as bromination, can lead to 9,10-dibromoanthracene (B139309). wikipedia.org The preference for substitution at the 9-position is attributed to the greater resonance stabilization of the resulting carbocation intermediate. wordpress.com Reduction of anthracene with alkali metals can yield 9,10-dihydroanthracene. wikipedia.org

Positions 1 and 2: While the 9- and 10-positions are generally more reactive, substitution at the terminal rings (positions 1, 2, 3, and 4) can be achieved. researchgate.net The regioselectivity of these reactions can be controlled by modulating the electron-donating strength of substituents already present on the terminal rings. researchgate.net For example, installing electron-donating groups at the 1- or 1,5-positions can direct further functionalization to the terminal rings. researchgate.net

Peri-Substituents: The reduction of anthracenediones with sodium dithionite (B78146) can selectively reduce the carbonyl group flanked by peri substituents to yield the corresponding 4,5-disubstituted 9(10H)-anthracenones. acs.org This method is compatible with various functional groups, including peri-alkoxy groups and unsaturated side chains. acs.org However, the success of this reaction is dependent on the nature of the peri substituents. acs.org

Specific Examples of Substituted Anthracenones:

1,8-dihydroxy-9(10H)-anthracenones: A series of these compounds with acyl-, alkyl-, or alkylidene-linked aromatic substituents at the 10-position have been synthesized and evaluated for their biological activity. nih.gov

1,5-dichloro-9(10H)-anthracenone derivatives: These have been synthesized to study their cytotoxic and lipid peroxidation activities. google.com

1,3,5,7-tetrahydroxy-10H-anthracene-9-one: This compound was synthesized from 1,3,5,7-tetrahydroxy-9,10-anthraquinone via reduction. researchgate.net

Interactive Data Table: Examples of Substituted Anthracenones

| Base Compound | Substituent(s) | Position(s) | Synthesis Note | Reference(s) |

| 10H-Anthracen-9-one | 1,8-Dihydroxy, 10-Arylalkylidene | 1, 8, 10 | Synthesized for biological evaluation. | nih.gov |

| 10H-Anthracen-9-one | 1,5-Dichloro | 1, 5 | Prepared to investigate cytotoxic properties. | google.com |

| 10H-Anthracen-9-one | 1,3,5,7-Tetrahydroxy | 1, 3, 5, 7 | Obtained by reduction of the corresponding anthraquinone (B42736). | researchgate.net |

| 9(10H)-Anthracenone | 4,5-Disubstituted | 4, 5 | Formed by selective reduction of anthracenediones. | acs.org |

Side Chain Elaboration and Heterocyclic Annulation Strategies

Beyond simple substitution, the functionalization of the 10H-anthracen-9-one core can be achieved through the elaboration of side chains and the fusion of heterocyclic rings. A side chain is a chemical group attached to the main molecular backbone. wikipedia.org

Side Chain Elaboration: Introducing and modifying side chains at various positions of the anthracenone (B14071504) nucleus is a common strategy. For instance, 2-arylalkyl-substituted anthracenones have been synthesized by reactions such as the Marschalk, Wittig, or Horner-Emmons reaction at the anthracenedione stage, followed by reduction. nih.gov The synthesis of 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones has also been reported. acs.org These modifications allow for the exploration of structure-activity relationships by varying the length and nature of the linker chain. nih.gov

Heterocyclic Annulation: This strategy involves the fusion of a heterocyclic ring to the anthracenone framework. Annulation of substituted anthracene-9,10-diones can yield selectively antiproliferative compounds like 1-azabenzanthrones (7H-dibenzo[de,h]quinolin-7-ones). nih.gov The incorporation of an additional heterocyclic ring can enhance cytotoxic activity. researchgate.net Diels-Alder reactions are a key method for constructing the anthracenone core, which can then be further modified. researchgate.netresearchgate.net For example, a Diels-Alder strategy has been used to form the anthracenone core, followed by a β-keto sulfoxide (B87167) and aldehyde annulation to form a 4-pyranone D ring. researchgate.net

Influence of Substituent Effects on Core Reactivity and Electronic Properties

Substituents on the 10H-anthracen-9-one skeleton play a crucial role in determining the molecule's reactivity and electronic properties. These effects can be broadly categorized as electronic and steric.

Electronic and Steric Contributions of Methoxy (B1213986) Groups and Other Auxochromes

The presence of substituents like methoxy groups can significantly alter the electronic landscape of the anthracenone core.

Electronic Effects: Electron-donating groups, such as methoxy (-OCH3), activate the aromatic ring towards electrophilic substitution by increasing the electron density, particularly at the ortho and para positions. numberanalytics.comlibretexts.org This activation stabilizes the intermediate carbocation formed during the reaction. libretexts.org Conversely, electron-withdrawing groups decrease the ring's reactivity. numberanalytics.com The electronic nature of substituents can be understood through resonance and inductive effects. lasalle.edu Resonance effects involve the delocalization of π electrons between the substituent and the aromatic system, while inductive effects are transmitted through the σ bonds due to differences in electronegativity. lasalle.eduunits.it

Steric Effects: The size of a substituent can hinder reactions at adjacent positions, a phenomenon known as steric hindrance. libretexts.org For example, as the size of an alkyl substituent on a benzene (B151609) ring increases, electrophilic attack at the ortho position becomes more difficult. libretexts.org In the context of 10H-anthracen-9-one derivatives, steric effects at the ortho position can disrupt the optimal interaction of a ligand with an enzyme. researchgate.net The orientation of a substituent (axial vs. equatorial) in the central ring of anthrone (B1665570) derivatives also influences the molecular geometry. nih.gov

Impact of Aromatic and Aliphatic Substituents on Molecular Characteristics

Aromatic Substituents: The introduction of aromatic substituents can influence the molecule's biological activity. For example, in a series of 1,8-dihydroxy-9(10H)-anthracenones, phenylacyl and phenylalkylidene analogs at the 10-position were found to be potent inhibitors of 5-lipoxygenase. nih.gov The presence of free phenolic groups in the attached aromatic ring can be beneficial but is not always required for inhibitory potency. nih.gov

Aliphatic Substituents: The length and nature of aliphatic side chains are also critical. In the same series of 1,8-dihydroxy-9(10H)-anthracenones, phenylalkyl analogs were only weak inhibitors. nih.gov The inhibitory potency in the 10-phenylacyl series was found to increase with the length of the acyl chain, with an optimal length of three methylene (B1212753) units. nih.gov This suggests a specific interaction with the target enzyme. nih.gov

Structure-Activity Relationship (SAR) Studies in Anthracenone Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective compounds. google.com

Numerous SAR studies have been conducted on anthracenone analogs. For instance, the antiproliferative action of 59 simple analogs of anthralin (B1665566) was evaluated against human keratinocytes. nih.gov These studies revealed that even minor modifications to the anthracenone structure can significantly impact its biological effects. google.com For example, there is an absolute requirement for two hydroxyl groups positioned peri to a hydrogen bond acceptor, such as a keto group, for high potency. acs.org

Interactive Data Table: SAR Findings in Anthracenone Analogs

| Anthracenone Analog Series | Key Structural Feature(s) | Observed Activity/Relationship | Reference(s) |

| Anthralin Analogs | Two peri-hydroxyl groups | Essential for high antiproliferative potency. | nih.govacs.org |

| 2-Arylalkyl-substituted Anthracenones | 2-Phenylethyl side chain | Among the most potent 12-lipoxygenase inhibitors. | nih.gov |

| 2-Arylalkyl-substituted Anthracenones | Increased lipophilicity | Increased selectivity for 12-lipoxygenase isoforms. | nih.gov |

| 10-Substituted 1,8-Dihydroxy-9(10H)-anthracenones | Phenylacyl and phenylalkylidene at position 10 | More potent 5-lipoxygenase inhibitors than anthralin. | nih.gov |

| 10-Phenylacyl-1,8-dihydroxy-9(10H)-anthracenones | Acyl chain length (optimum of 3 methylenes) | Increased inhibitory potency with optimal chain length. | nih.gov |

Correlating Structural Features with Biological and Photophysical Mechanisms

The introduction of substituents onto the 10H-anthracen-9-one framework is a key strategy for tuning its biological and photophysical characteristics. The anthracene core itself is known for its photochemical reactivity and has been a focus in the development of organic photochemistry. rroij.com Modifications can significantly impact activities such as antiproliferative effects and interactions with biological targets like tubulin. nih.govacs.org

Biological Activity:

The biological relevance of the 10H-anthracen-9-one core is often associated with its ability to act as an anticancer agent. rroij.comnih.gov Research on various derivatives has established structure-activity relationships (SARs). For example, studies on 10-benzylidene-10H-anthracen-9-ones have shown that the nature and position of substituents on the benzylidene moiety are critical for antiproliferative activity. nih.govnih.gov A 4-methoxy substituent on a related series of 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones resulted in the most potent compound against a range of tumor cell lines, with IC50 values between 40 and 80 nM. acs.org This highlights the influential role of the methoxy group in enhancing biological efficacy.

Similarly, in a series of 10-substituted 4,5-dichloro-10H-anthracen-9-ones, a 3-hydroxy-4-methoxy substitution pattern on the benzyl (B1604629) moiety was found to be the most potent inhibitor of keratinocyte hyperproliferation, with an IC50 of 0.7 µM. nih.gov The presence of hydroxyl and methoxy groups is a recurring theme in the biological activity of anthracenone derivatives. ontosight.ai The table below summarizes findings on how different substitution patterns on the 10H-anthracen-9-one scaffold influence their biological activity.

| Derivative Series | Key Substituent(s) | Biological Activity | Potency (IC50) |

| 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones | 4-methoxy analogue | Antiproliferative, Tubulin Polymerization Inhibition | 40-80 nM acs.org |

| 10-benzyl-4,5-dichloro-10H-anthracen-9-ones | 3-hydroxy-4-methoxy-benzyl | Inhibition of Keratinocyte Hyperproliferation | 0.7 µM nih.gov |

| 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones | 3-hydroxy-2,4-dimethoxy-benzylidene | Antiproliferative, Tubulin Polymerization Inhibition | < 1 µM nih.gov |

Photophysical Mechanisms:

The anthracene chromophore is central to the development of organic photochemistry due to its inherent luminescent properties. rroij.commdpi.com The photophysical properties of anthracene derivatives, such as absorption and emission spectra, are strongly affected by substituents. mdpi.com The introduction of a methoxy group, an electron-donating group, can influence the electronic transitions within the molecule. nih.gov While specific photophysical data for 4-methoxy-10H-anthracen-9-one is not detailed in the provided results, studies on related methoxy-substituted quinolines and chlorins demonstrate that such groups can alter fluorescence properties and singlet oxygen quantum yields. nih.govmdpi.com Research on various anthracene derivatives shows that modifications like adding an alkyne moiety can cause a red shift in the absorbance spectrum. mdpi.com The interaction of these molecules with light is fundamental to their application in areas like photodynamic therapy and as fluorescent probes. nih.gov

Stereochemical Considerations in Substituted Anthracenone Derivatives

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor that can dictate the biological activity of chiral molecules. pdx.edu When substitutions on the 10H-anthracen-9-one scaffold create a chiral center, the resulting stereoisomers (enantiomers or diastereomers) can exhibit different biological effects. nih.govsathyabama.ac.in

For instance, the aldol-like reaction used to synthesize 10-benzylidene-1,8-dichloro-9(10H)-anthracenone derivatives can result in E/Z isomers. google.com In a study on 1,5-dichloro-derived benzylideneanthracenones, these E/Z isomers were separated and their biological effects were monitored. It was found that the geometry of the olefinic bond did not significantly impact the biological activity in this specific case. nih.gov However, this is not always the case, and for many chiral compounds, one enantiomer is often more active than the other. nih.gov

The synthesis of complex molecules often requires stereoselective methods to produce a single, desired stereoisomer. elsevierpure.comdntb.gov.uarsc.orgmdpi.com This is particularly important in drug development, where different enantiomers can have vastly different pharmacological and toxicological profiles. nih.gov For example, research on chiral derivatives of xanthones, a different class of compounds, has shown that enantioselectivity is noticeable, with enantiomers displaying different levels of activity as inhibitors of bacterial efflux pumps. nih.gov

While specific stereochemical studies on this compound were not found, the general principles of stereochemistry are highly relevant. The conformation of the central ring in the anthrone system, which is often a boat conformation, and the spatial arrangement of substituents will influence how the molecule interacts with biological targets. nih.gov Any synthesis of a chiral derivative of this compound would necessitate careful control of stereochemistry to ensure the desired biological or photophysical outcome. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and chemical properties of molecules. nrel.gov These calculations provide detailed insights that are often difficult or impossible to obtain through experimental means alone. tandfonline.com

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For anthracenone (B14071504) derivatives, methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are commonly employed to achieve accurate geometries. iucr.org The optimization of the ground-state geometry is a critical first step, as the resulting structure is used for subsequent calculations of other properties like vibrational frequencies and electronic transitions. mdpi.com

In related anthrone (B1665570) structures, the central six-membered ring often adopts a shallow boat conformation rather than being perfectly planar. nih.gov For 4-methoxy-10H-anthracen-9-one, optimization would precisely define the bond lengths, bond angles, and dihedral angles. The electronic structure analysis reveals the distribution of electron density across the molecule. The presence of an electron-donating methoxy (B1213986) group and an electron-withdrawing carbonyl group significantly influences this distribution.

Table 1: Predicted Geometrical Parameters for the Anthracenone Core This table presents typical, theoretically calculated bond lengths and angles for an anthracenone core based on data from similar structures. Actual values for this compound would require specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value | Reference |

| Bond Length | C=O | 1.222 Å | tandfonline.com |

| Bond Length | C-C (aromatic) | 1.390 - 1.410 Å | tandfonline.com |

| Bond Length | C-O (methoxy) | 1.356 Å | tandfonline.com |

| Bond Angle | C-C-C (aromatic) | ~120° | iucr.org |

| Dihedral Angle | Dihedral between outer benzene (B151609) rings | 26.53° | nih.gov |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comd-nb.info

Table 2: Representative FMO Data for Anthracene (B1667546) Derivatives This table shows examples of FMO energies and energy gaps for related anthracene compounds, illustrating the typical range of values obtained from DFT calculations.

| Compound Feature | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Anthracene Chalcone | - | - | 3.11 | iucr.org |

| Aza-Michael Anthracene Product | -5.247 | -1.734 | 3.513 | mdpi.com |

| Anthracene Oligomer | -5.058 | -1.629 | 3.429 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. nih.gov It is highly effective for predicting the sites of electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (rich in electrons and prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor and susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carbonyl (C=O) group and the methoxy (-OCH₃) group, as these are the most electronegative atoms. mdpi.comacs.org These sites would be the most likely to interact with electrophiles or act as hydrogen bond acceptors. The aromatic protons and the hydrogen atoms on the methylene (B1212753) bridge would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, revealing conformational changes and interaction dynamics that are not apparent from static quantum chemical calculations. tandfonline.com

MD simulations can be used to explore the conformational landscape of this compound. While the fused ring system of the anthracenone core is relatively rigid, simulations can reveal the dynamics of its flexible components. The primary conformational flexibility would arise from the rotation of the methoxy group around the C4-O bond. MD studies can quantify the rotational barriers and identify the most stable rotameric states. Furthermore, these simulations can capture the subtle puckering and boat-like flexing of the central ring, providing a more complete picture of the molecule's structural dynamics in different environments, such as in solution. nih.gov

When a molecule like this compound is investigated as a potential ligand for a biological target (such as an enzyme or receptor), MD simulations are essential for evaluating the stability of the ligand-protein complex. nih.gov After an initial binding pose is predicted via molecular docking, an MD simulation is run for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex. tandfonline.com

Key metrics are analyzed to assess stability:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable complex is indicated if the RMSD values converge and fluctuate around a low, stable value (typically < 3 Å for globular proteins). tandfonline.comnih.gov This signifies that the ligand remains securely in the binding pocket without causing major conformational changes to the protein.

Interaction Analysis: Throughout the simulation, the number and type of interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, are monitored. researchgate.net The persistence of these interactions over time is a strong indicator of stable binding and high affinity. researchgate.net

Table 3: Key Parameters from a Ligand-Target MD Simulation This table outlines the typical data generated from an MD simulation to assess the stability of a protein-ligand complex.

| Parameter | Description | Indication of Stability | Reference |

| RMSD (Protein) | Measures the deviation of the protein's backbone atoms from their initial position. | Convergence to a stable value below 3 Å. | tandfonline.com |

| RMSD (Ligand) | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Low and stable fluctuation, indicating the ligand does not drift out of the pocket. | nih.gov |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and protein over time. | A consistent number of hydrogen bonds maintained throughout the simulation. | researchgate.net |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | A highly negative value indicates strong, favorable binding. | acs.org |

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely employed to forecast the binding mode and affinity of small molecules, such as anthracenone derivatives, within the active site of a biological macromolecule, typically a protein. nih.govnih.gov

Molecular docking studies have been instrumental in elucidating how derivatives of the 10H-anthracen-9-one scaffold interact with various protein targets. A significant body of research has focused on their role as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.govacs.org

For instance, a series of 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones were synthesized and evaluated as antimicrotubule agents. acs.org Within this series, the 4-methoxy analogue demonstrated potent antiproliferative activity and was a formidable inhibitor of tubulin polymerization, with an IC50 value of 0.52 μM. acs.org Docking studies on related anthracenone derivatives revealed that these compounds bind to the colchicine (B1669291) site of the tubulin protein. nih.gov The binding is stabilized by a network of interactions with key amino acid residues in the binding pocket. nih.gov

Similarly, docking analyses were performed on novel 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones. nih.gov The insights gained from these simulations helped to establish the binding mode within the tubulin protein. For example, one of the designed compounds, "N1", exhibited a strong binding energy of -9.69 kcal/mol and a predicted inhibition constant (Ki) of 78.32 nM, which was superior to that of colchicine, a well-known tubulin inhibitor. nih.gov

In a different context, anthracen-based compounds have been investigated as potential antibacterial agents. Molecular docking of newly synthesized acrylonitrile (B1666552) derivatives bearing an anthracene moiety showed varied binding affinities for Penicillin-Binding Protein 2a (PBP2a), a critical target in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these compounds displayed higher binding affinities and more stable interactions within the PBP2a active site than the co-crystallized ligand, engaging in hydrogen bonding and π-stacking with essential residues like Lys 273, Lys 316, and Arg 298. nih.gov

| Compound Series | Specific Analogue Example | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones | 4-methoxy analogue (17b) | Tubulin | Not explicitly stated, but potent inhibitor (IC50 = 0.52 μM) | Colchicine binding site residues nih.govacs.org |

| Designed 10-benzylidene-10H-anthracen-9-one | Designed Compound "N1" | Tubulin | -9.69 | Colchicine binding site residues nih.gov |

| 3-(anthracen-9-yl)-2-cyanoacryloyl derivatives | Compound 7 | PBP2a (MRSA) | High (specific value not stated) | Lys 273, Lys 316, Arg 298 nih.gov |

| 3-(anthracen-9-yl)-2-cyanoacryloyl derivatives | Compound 10 | PBP2a (MRSA) | High (specific value not stated) | Lys 273, Lys 316, Arg 298 nih.gov |

Computational screening, combined with rational design, accelerates the discovery of novel and potent bioactive compounds. acs.org This approach uses the structural information of a target to screen large chemical databases for potential hits, which can then be optimized. diva-portal.orgresearchgate.net

Studies on anthracenone derivatives have effectively used these principles. Based on the results from QSAR and docking studies, ten novel anthracenone compounds were designed with the aim of improving their antiproliferative activity by targeting tubulin. nih.gov The design process focused on optimizing the substitution pattern on the planar tricyclic ring system to enhance binding affinity. nih.gov This led to the identification of compound "N1" with significantly improved predicted activity. nih.gov

In another example, a large-scale computational screening of approximately 40 million compounds was used to identify potential inhibitors of ATP sulfurylase, an enzyme relevant in oil and gas systems. acs.org This massive screening effort, which utilized both molecular docking and machine learning, identified a hit compound containing a dihydroanthracene scaffold, (S,E)-1-(4-methoxyphenyl)-3-(9-((m-tolylimino)methyl)-9,10-dihydroanthracen-9-yl)pyrrolidine-2,5-dione, which showed a high docking score and favorable binding affinity. acs.org Such high-throughput screening campaigns demonstrate the power of computational methods to explore vast chemical spaces and prioritize candidates for synthesis and testing. tue.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov By quantifying structural features (descriptors), QSAR models can predict the activity of untested compounds and provide insights into the underlying mechanisms of action. diva-portal.org

For anthracenone derivatives, 3D-QSAR studies have been successfully applied to build predictive models for their antiproliferative activity. nih.gov A study involving a series of 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones and 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones utilized this approach. nih.gov The resulting QSAR model provided a robust correlation between the structural features of the compounds and their observed biological activities. nih.gov

The development of such models is crucial for several reasons. Firstly, they allow for the prediction of the activity of newly designed, unsynthesized compounds, thereby saving time and resources. researchgate.net Secondly, the models provide a quantitative basis for understanding structure-activity relationships, highlighting which structural modifications are likely to increase or decrease potency. nih.gov This information is invaluable for mechanistic studies, as it helps to formulate hypotheses about how these compounds interact with their biological targets at a molecular level. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the essential 3D arrangement of these features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.govresearchgate.net

Pharmacophore mapping studies on tubulin inhibitors, including those with an anthracenone scaffold, have been conducted to identify these key features. nih.govnih.gov One study generated a five-point pharmacophore model (Hypo1) for tubulin inhibitors, which consisted of one hydrogen-bond acceptor, one hydrogen-bond donor, one hydrophobic feature, and one ring aromatic feature. researchgate.net This model demonstrated high predictive power with a correlation coefficient of 0.9582. researchgate.net

For the anthracenone series specifically, pharmacophore mapping helped to establish the essential features responsible for their antiproliferation activity. nih.govgrafiati.com The insights from these models, combined with QSAR and docking results, create a comprehensive picture of the structural requirements for potent biological activity. This knowledge is critical for targeted research, enabling the design of new derivatives with optimized interactions with the target protein, potentially leading to more effective and selective therapeutic agents. nih.govnih.gov

| Feature Type | Description | Importance for Activity |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Features capable of accepting a hydrogen bond (e.g., carbonyl oxygen). | Crucial for anchoring the ligand in the binding pocket. nih.govresearchgate.net |

| Hydrogen Bond Donor (HBD) | Features capable of donating a hydrogen bond (e.g., hydroxyl group). | Forms specific directional interactions with protein residues. nih.govresearchgate.net |

| Hydrophobic (HY) | Non-polar regions of the molecule. | Important for binding in hydrophobic pockets of the target. nih.govnih.gov |

| Ring Aromatic (RA) | Aromatic ring systems (e.g., the anthracene core). | Often involved in π-π stacking or hydrophobic interactions. nih.govresearchgate.net |

Spectroscopic Characterization Methodologies for Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure of 4-methoxy-10H-anthracen-9-one. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. columbia.edu

The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, this technique would unequivocally link each aromatic proton signal to its corresponding aromatic carbon signal and the methoxy (B1213986) protons to the methoxy carbon.

The HMBC experiment is crucial for piecing together the carbon skeleton by identifying longer-range couplings between protons and carbons over two to three bonds (²J_CH and ³J_CH). youtube.com This allows for the connection of molecular fragments. For instance, the protons of the methoxy group (H_methoxy) would show a correlation to the aromatic carbon to which it is attached (C-4), confirming its position. Likewise, protons on one aromatic ring would show correlations to carbons on an adjacent ring, confirming the tricyclic anthracenone (B14071504) core.

Below is a table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations for the structural elucidation of this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H-1 | 7.3 - 7.5 | 127 - 129 | C-2, C-9a, C-4a |

| H-2 | 7.0 - 7.2 | 115 - 117 | C-1, C-3, C-4 |

| H-3 | 6.8 - 7.0 | 110 - 112 | C-2, C-4, C-4a |

| C-4 | - | 158 - 160 | H-2, H-3, H_methoxy |

| H-5 | 7.5 - 7.7 | 126 - 128 | C-6, C-7, C-10a |

| H-6 | 7.4 - 7.6 | 128 - 130 | C-5, C-7, C-8 |

| H-7 | 7.6 - 7.8 | 133 - 135 | C-5, C-6, C-8, C-8a |

| H-8 | 8.2 - 8.4 | 121 - 123 | C-6, C-7, C-9, C-10a |

| C-9 (C=O) | - | 183 - 185 | H-1, H-8 |

| H-10 (CH₂) | 4.2 - 4.4 | 35 - 40 | C-4a, C-8a, C-9a, C-10a |

| OCH₃ | 3.8 - 4.0 | 55 - 57 | C-4 |

Note: The chemical shift values are predictions based on data from structurally similar compounds and established substituent effects. Actual experimental values may vary.

The conformation of the methoxy group relative to the anthracene (B1667546) ring system significantly influences the molecule's electronic properties and can be investigated using NMR. The methoxy group can adopt different orientations through rotation around the C-4 to oxygen single bond. Unusual ¹³C NMR chemical shifts for methoxy carbons (typically ~56 ppm) can indicate a sterically hindered or "out-of-plane" conformation. nih.govresearchgate.net In such cases, the chemical shift may appear further downfield (e.g., ~62 ppm). researchgate.net This deshielding is not primarily due to changes in electron conjugation but rather to complex magnetic interactions involving molecular orbitals that change with the rotation of the methoxy group. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons. For this compound, an NOE correlation between the methoxy protons and the proton at the H-3 or H-5 position would provide direct evidence for the preferred spatial orientation of the methoxy group relative to the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, often with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula as C₁₅H₁₂O₂. epa.gov

| Property | Value |

| Molecular Formula | C₁₅H₁₂O₂ |

| Average Mass | 224.259 g/mol |

| Monoisotopic Mass | 224.08373 g/mol |

Data sourced from EPA CompTox Chemicals Dashboard. epa.gov

An experimentally determined monoisotopic mass that matches the theoretical value within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the assigned molecular formula.

In addition to molecular weight determination, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecular ion (M⁺•) to fragment into smaller, characteristic charged particles. The analysis of these fragmentation patterns provides valuable structural information that corroborates the proposed structure. libretexts.org

For this compound, the molecular ion peak would be expected at m/z = 224. Plausible fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy aromatic compounds, leading to a stable ion at m/z = 209.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement process can lead to the elimination of formaldehyde, resulting in a fragment at m/z = 194.

Loss of a carbonyl group (CO): Cleavage of the ketone group can result in the loss of carbon monoxide, yielding a fragment at m/z = 196.

These characteristic fragmentation patterns provide a structural fingerprint of the molecule.

| m/z Value | Proposed Fragment | Neutral Loss |

| 224 | [C₁₅H₁₂O₂]⁺• (Molecular Ion) | - |

| 209 | [M - CH₃]⁺ | •CH₃ |

| 196 | [M - CO]⁺• | CO |

| 194 | [M - CH₂O]⁺• | CH₂O |

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present. nist.gov

For this compound, the IR and Raman spectra would be dominated by several key vibrational modes. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretch. The aromatic C=C stretching vibrations and the C-H stretching modes for both aromatic and aliphatic protons would also be clearly visible. The methoxy group would give rise to characteristic C-O stretching and CH₃ bending and stretching vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching |

| Aliphatic C-H Stretch (CH₂ and OCH₃) | 3000 - 2850 | Stretching |

| Carbonyl (C=O) Stretch | 1685 - 1665 | Stretching |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching |

| Aliphatic C-H Bend | 1470 - 1350 | Bending |

| Aryl Ether C-O Stretch | 1275 - 1200 | Stretching |

Note: Expected wavenumber ranges are based on typical values for the indicated functional groups.

Raman spectroscopy would be particularly sensitive to the vibrations of the non-polar aromatic rings, providing complementary information to the IR spectrum.

Elucidation of Functional Groups and Molecular Vibrations

The vibrational modes of a polyatomic molecule like this compound are numerous and complex. libretexts.orgyoutube.comfastercapital.com The structure contains an aromatic anthracene core, a ketone group (C=O), and a methoxy group (-OCH₃). Each of these moieties exhibits characteristic vibrational frequencies.

FT-IR and Raman spectroscopy are complementary techniques. A vibrational mode is IR-active if it results in a change in the molecular dipole moment, while it is Raman-active if there is a change in the molecule's polarizability. nih.gov For centrosymmetric molecules, these activities can be mutually exclusive. sns.it

The key functional groups in this compound and their expected vibrational frequencies are:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl protons of the methoxy group exhibit stretches in the 3000-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ketone group is expected to show a strong, sharp absorption band in the infrared spectrum, typically between 1685 and 1665 cm⁻¹, characteristic of aryl ketones.

Aromatic C=C Stretching: The vibrations of the anthracene ring system give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretching: The methoxy group will display characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically stronger and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region.

While a dedicated experimental spectrum for this compound is not available, the expected vibrational frequencies based on its structure and data from related anthracene derivatives are summarized in the table below. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H (in -OCH₃) | Stretching | 3000 - 2850 | FT-IR, Raman |

| Ketone C=O | Stretching | 1685 - 1665 | FT-IR (Strong) |

| Aromatic C=C | Stretching | 1600 - 1450 | FT-IR, Raman |

| Asymmetric C-O-C | Stretching | 1275 - 1200 | FT-IR (Strong) |

| Symmetric C-O-C | Stretching | 1075 - 1020 | FT-IR |

Studying Intermolecular Interactions and Hydrogen Bonding

In the solid state, the arrangement of molecules is governed by a delicate balance of intermolecular forces. For this compound, which lacks strong hydrogen bond donors like -OH or -NH, weaker interactions such as C-H···O hydrogen bonds and π-π stacking are expected to be dominant. lodz.pl

The oxygen atoms of the carbonyl and methoxy groups are potential hydrogen bond acceptors. Consequently, C-H···O interactions, where an aromatic or aliphatic C-H group acts as a weak donor, are likely to play a significant role in the crystal packing. rsc.org Such interactions are known to stabilize the crystal lattices of related substituted anthraquinones and other organic molecules. mdpi.comnih.gov

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and excited-state properties of molecules. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons to higher energy orbitals, and the subsequent de-excitation can occur via fluorescence emission.

Absorption and Emission Properties Analysis

The electronic spectrum of this compound is dominated by π-π* transitions within the anthracene ring system. Unsubstituted anthracene in cyclohexane (B81311) exhibits characteristic structured absorption bands in the 300-380 nm range. researchgate.netnist.gov The introduction of substituents typically leads to a bathochromic (red) shift of these bands. The methoxy group, being an electron-donating group, is expected to cause such a shift in the absorption spectrum of the anthrone (B1665570) core.

Studies on analogous compounds support this expectation. For instance, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one shows a maximum absorption (λmax) at 365 nm in acetonitrile. researchgate.net Similarly, 1,4-dimethoxy-2,3-dimethyl-9,10-anthraquinone exhibits solvent-sensitive absorption bands. nih.gov

Fluorescence in anthracene derivatives typically occurs from the lowest excited singlet state (S₁) to the ground state (S₀) and results in blue or green emission. Anthracene itself has an emission peak around 397 nm. aatbio.com The emission spectrum of this compound is expected to be red-shifted relative to the parent anthrone due to the electronic effect of the methoxy group. The photophysical properties of such donor-acceptor systems are often sensitive to the polarity of the solvent. nih.gov

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| Anthracene | Cyclohexane | 356, 375 | 397 |

| 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one | Acetonitrile | 365 | N/A |

| This compound (Expected) | Non-polar solvents | ~360-380 | ~400-450 |

Photophysical Parameter Determination (e.g., Quantum Yields, Lifetimes)

Two critical photophysical parameters are the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. nih.govnist.gov The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Intramolecular Charge Transfer (ICT) Mechanisms

The structure of this compound, featuring an electron-donating methoxy group attached to an electron-accepting anthrone system, is conducive to intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgrsc.org In such D-π-A (donor-pi-acceptor) systems, excitation can lead to a significant redistribution of electron density, forming an excited state with a large dipole moment. nih.gov

This ICT state can be the emissive state, and its energy is often highly sensitive to solvent polarity, leading to solvatochromic shifts in the fluorescence spectrum. In polar solvents, the ICT state is stabilized, resulting in a more pronounced red-shift of the emission. The mechanism of ICT can involve conformational changes, such as the twisting of the donor group relative to the acceptor, a model known as the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov The study of the photophysical properties in a range of solvents with varying polarity is crucial to elucidating the potential role of ICT in the excited-state deactivation pathways of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound (CAS 7470-93-1) is not publicly available, analysis of closely related structures provides a robust model for its expected solid-state conformation and packing. epa.govchemsrc.com

Crystallographic studies of substituted anthracenes and anthraquinones reveal common structural motifs. For example, the crystal structure of 9-(4-methoxyphenyl)anthracene shows a monoclinic system where the anthracene ring is essentially planar. nih.gov The packing in this related structure is stabilized by C–H···π and π–π interactions. nih.gov Similarly, studies on 1,4-diethoxy-9,10-anthraquinone and 2,3,6,7-tetramethoxy-9,10-anthraquinone also highlight the importance of C–H···O interactions and slipped-parallel π-stacking in dictating the crystal architecture. nih.govnih.govresearchgate.net The parent compound, anthrone, crystallizes in a monoclinic space group with long-range disorder. lodz.pl

Based on these analogs, this compound is expected to adopt a largely planar conformation, with the methoxy group potentially showing some torsional flexibility. The crystal packing would likely be dominated by a combination of C-H···O hydrogen bonds and π-π stacking of the anthracene cores. A representative table of crystallographic data from related compounds is provided below.

| Parameter | 9-(4-Methoxyphenyl)anthracene nih.gov | 1,4-diethoxy-9,10-anthraquinone nih.gov | 2,3,6,7-tetramethoxy-9,10-anthraquinone nih.gov |

|---|---|---|---|

| Formula | C₂₁H₁₆O | C₁₈H₁₆O₄ | C₁₈H₁₆O₆ |

| Crystal System | Monoclinic | Monoclinic | Triclinic |

| Space Group | P2₁/c | P2₁/n | P-1 |

| a (Å) | 13.5539 (5) | 13.5514 (11) | 7.4048 (15) |

| b (Å) | 15.0626 (5) | 14.7204 (11) | 7.8183 (15) |

| c (Å) | 7.6130 (2) | 14.5905 (10) | 13.442 (3) |

| β (°) | 99.219 (2) | 90.604 (3) | 81.42 (3) |

| Volume (ų) | 1534.17 (9) | 2910.4 (4) | 724.1 (3) |

| Key Interactions | π-π stacking, C-H···π | π-π stacking, C-H···O | π-π stacking, C-H···O |

Mechanistic Investigations of Biological and Chemical Interactions

Molecular Mechanisms of DNA Interaction

The interaction of 4-methoxy-10H-anthracen-9-one with DNA is a multifaceted process involving various binding modes and subsequent effects on DNA metabolism. The planar aromatic structure of the anthracenone (B14071504) core is a key determinant of these interactions, allowing it to engage with the DNA double helix.

DNA Intercalation Modes (Classical vs. Threading)

DNA intercalation is a primary mode of interaction for many planar aromatic molecules. In classical intercalation, the molecule inserts itself between the base pairs of the DNA double helix. This process causes a structural distortion, leading to an unwinding of the DNA and an increase in its length. While direct studies specifying the intercalation mode of this compound are limited, the general mechanism for anthraquinone (B42736) derivatives involves the insertion of the planar ring system between DNA base pairs sigmaaldrich.com.

Threading intercalation represents a more complex binding mechanism where a molecule not only inserts its planar moiety between base pairs but also possesses bulky side chains that must pass through the DNA helix, with different parts of the molecule occupying both the major and minor grooves researchgate.net. This mode of binding is often associated with a slower dissociation rate compared to classical intercalation. For anthracenone derivatives, the nature and position of substituents can dictate the preferred intercalation mode. The presence of a methoxy (B1213986) group at the 4-position could influence the thermodynamics and kinetics of both classical and threading intercalation, although specific experimental data for this compound is not yet available to definitively distinguish between these modes.

Groove Binding and Electrostatic Interactions with Nucleic Acids

In addition to intercalation, this compound may interact with the grooves of the DNA double helix. Groove binding typically involves non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, between the molecule and the edges of the base pairs in the major or minor groove. The methoxy group of this compound could play a role in directing the molecule to specific regions of the DNA grooves and forming hydrogen bonds with the functional groups of the base pairs or the sugar-phosphate backbone.

Studies on related anthraquinone derivatives have shown that the mode of binding can be influenced by the substitution pattern, with some derivatives favoring groove binding over intercalation nih.govnih.gov. For instance, certain cation-substituted anthraquinones have been shown to associate with the minor groove of DNA nih.gov.

Effects on DNA Replication and Transcription Processes

By physically binding to the DNA template, this compound has the potential to interfere with essential cellular processes such as DNA replication and transcription. The distortion of the DNA structure caused by intercalation can impede the progression of DNA and RNA polymerases along the DNA strand, thereby inhibiting the synthesis of new DNA and RNA molecules researchgate.netselleckchem.com.

Research on structurally similar compounds, such as anthrapyrazoles, has demonstrated potent inhibitory effects on DNA synthesis nih.gov. These compounds were found to be more effective at inhibiting DNA synthesis than RNA synthesis, suggesting a potential selectivity in their interference with these processes nih.gov. The inhibition of these critical macromolecular syntheses is a key mechanism through which DNA-binding agents can exert their biological effects.

Modulation of Topoisomerase Enzymes and DNA Unwinding

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. Anthracycline antibiotics, which share a similar core structure with this compound, are well-known topoisomerase II poisons nih.govembopress.orgembopress.orgnih.gov. These compounds act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and ultimately triggers cell death researchgate.netnih.gov.

Cellular Pathway Modulation Studies

The interaction of this compound with DNA and its associated enzymes can trigger a cascade of cellular responses, including the activation of cell cycle checkpoints and arrest of cell proliferation.

Cell Cycle Progression Analysis and Arrest Mechanisms

Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) nih.govwisc.edunih.govthermofisher.comthermofisher.com. By staining cellular DNA with a fluorescent dye, the DNA content of individual cells can be measured, providing a snapshot of the cell cycle profile of a population wisc.edunih.gov.

Studies on various anthracene-9,10-dione derivatives have revealed their capacity to induce cell cycle arrest, particularly at the G2/M phase mdpi.comnih.govnih.govdoi.org. This arrest prevents cells from entering mitosis and is often a consequence of DNA damage or replication stress. For instance, treatment of cancer cells with certain anthraquinone derivatives has been shown to lead to an accumulation of cells in the G2/M phase mdpi.comnih.gov. Similarly, other structurally related compounds have also been reported to cause G2/M arrest mdpi.comdoi.orgmdpi.com. The induction of G2/M arrest by these compounds is often associated with the modulation of key cell cycle regulatory proteins.

While direct flow cytometry data for this compound is not extensively available, the evidence from related compounds strongly suggests that it may also perturb cell cycle progression, likely leading to an arrest in the G2/M phase.

| Compound Family | Observed Effect on Cell Cycle | Reference |

| Anthracene-9,10-dione derivatives | Accumulation of cells in G2/M phase | mdpi.com |

| 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone | G2/M cell cycle arrest | nih.gov |

| Benz[f]indole-4,9-dione analog | Induction of G2/M cell cycle arrest | nih.govdoi.org |

| Chalcone derivative | G2/M arrest | mdpi.com |

| Genistein | G2/M phase arrest | mdpi.com |

Induction of Apoptosis and Related Programmed Cell Death Pathways

The anthraquinone and anthracenone scaffolds, core structures of this compound, are integral to various anticancer agents researchgate.net. Derivatives of this scaffold have been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. For instance, certain amino-anthracene-9,10-dione derivatives have demonstrated the ability to induce apoptosis in human cervical cancer cells (CaSki) nih.gov. Mechanistic studies revealed that this process was associated with an increase in p53 expression and a decrease in Bcl-2 expression, culminating in cell cycle arrest in the G2/M phase nih.gov.

Further research into anthraquinone analogs has shown that their cytotoxic activity can be linked to the upregulation of the p53 tumor suppressor protein nih.gov. The structural features of these compounds, including the presence of methoxy groups, can be crucial for their biological activity nih.govkoreamed.org. Studies comparing curcuminoids with varying numbers of methoxy groups found that dimethoxycurcumin (B1670665) was more potent in inducing apoptosis than curcumin (B1669340) or bis-demethoxycurcumin in human renal carcinoma Caki cells koreamed.org. This apoptosis was mediated through the release of mitochondrial cytochrome c and subsequent activation of caspase-3 koreamed.org. Similarly, a 3-hydroxy-4-methoxybenzylidene derivative of 9(10H)-anthracenone was found to induce dose-dependent caspase-3-like protease activity in K562 and MCF-7/Casp-3 cells, indicating apoptosis induction nih.gov. The process of apoptosis involves distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, which are cleared by phagocytic cells without inducing an inflammatory response uni-regensburg.de.

Table 1: Effects of Anthracenone Derivatives on Apoptotic Pathways

| Compound/Derivative Class | Cell Line | Key Mechanistic Findings |

|---|---|---|

| 10-((3-hydroxy-4-methoxybenzylidene))-9(10H)-anthracenone | K562, MCF-7/Casp-3 | Indicated induction of apoptosis via dose-dependent caspase-3-like protease activity nih.gov. |

| Amino-anthracene-9,10-dione derivatives | CaSki (cervical cancer) | Resulted in increased p53 expression, decreased Bcl-2 expression, and G2/M cell cycle arrest nih.gov. |

| Anthraquinone Analogs | EU-1 ALL | Upregulated p53 expression in a time-dependent manner nih.gov. |

| PTA-1 (a pyrazole (B372694) derivative) | MDA-MB-231 | Induced apoptosis at low micromolar concentrations, as measured by phosphatidylserine (B164497) externalization and caspase-3/7 activation mdpi.com. |

Reactive Oxygen Species (ROS) Generation and Redox Cycling Processes

Excessive production of reactive oxygen species (ROS) can lead to oxidative stress, loss of cell function, and ultimately, apoptosis koreamed.org. Mitochondria are the primary source of ROS within a cell, with the enzymes of the electron transport chain being major contributors mdpi.com. The generation of ROS is a key mechanism through which some compounds exert their cytotoxic effects.

Studies on curcumin analogues have demonstrated a direct link between the number of methoxy groups and the potency of ROS production, which in turn correlates with apoptosis-inducing activity koreamed.org. In human renal carcinoma cells, dimethoxycurcumin (DMC) was found to be a more potent inducer of ROS than curcumin (Cur) and bis-demethoxycurcumin (BMC), leading to a greater release of cytochrome c and activation of caspase-3 koreamed.org. The antioxidant N-acetylcysteine was able to inhibit these effects, confirming the role of ROS in the induced apoptosis koreamed.org.

Similarly, certain anthraquinone derivatives have been shown to trigger ROS generation, which then mediates autophagic cell death in human prostate cancer cells nih.gov. While direct studies on this compound are limited, research on the related compound 4-methoxy-TEMPO in HepG2 cells showed it caused oxidative stress by increasing ROS levels and decreasing glutathione (B108866) nih.govresearchgate.net. This ROS overproduction led to the activation of specific cell-signaling pathways, such as JNK activation nih.gov. The generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, can cause damage to proteins and DNA, leading to cell death nih.gov.

Autophagy and Paraptosis Modulations

Beyond apoptosis, other forms of programmed cell death, such as autophagy and paraptosis, can be modulated by anthracenone-related compounds. Autophagy is a catabolic process where cellular components are degraded via lysosomes; it can have both pro-survival and cell death-promoting roles researchgate.netmdpi.com. Anthraquinone derivatives have been shown to modulate autophagy through various upstream pathways, including the AKT/mTOR axis researchgate.net. For example, one anthraquinone derivative was found to induce autophagic cell death in human prostate cancer cells, a process mediated by the generation of ROS nih.gov.

Paraptosis is a non-classical form of programmed cell death characterized by extensive cytoplasmic vacuolation due to the swelling of the endoplasmic reticulum (ER) and/or mitochondria nih.govnih.govfrontiersin.org. This form of cell death is caspase-independent and can be triggered by ER stress, ROS production, and the accumulation of misfolded proteins uni-regensburg.denih.govmdpi.com. The induction of paraptosis is considered a valuable strategy in anticancer therapy, particularly for apoptosis-resistant cancers nih.govmdpi.com. Several natural compounds have been reported to induce paraptosis in cancer cells mdpi.com. The molecular mechanisms often involve the activation of mitogen-activated protein kinases (MAPKs) frontiersin.org. Given that anthracenone derivatives can induce ROS generation and impact protein interactions, it is plausible that they could modulate paraptotic pathways, although specific studies on this compound are needed to confirm this.

Enzyme and Receptor Interaction Mechanisms

Tubulin Polymerization Inhibition and Microtubule Dynamics

A significant mechanism of action for several cytotoxic anthracenone derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and cell death nih.govnih.gov. Microtubules are essential components of the cytoskeleton, and their dynamic instability is crucial for processes like mitosis. Compounds that interfere with this process are potent antimitotic agents.

A series of 10-benzylidene-9(10H)-anthracenones were synthesized and evaluated for their antiproliferative activity, with the 3-hydroxy-4-methoxybenzylidene analogue (a close derivative of this compound) being the most active compound nih.gov. Western blot analysis confirmed that this compound caused a shift in tubulin from the polymerized state to the unpolymerized state within cells nih.gov. These compounds were found to strongly inhibit tubulin polymerization, with activities comparable or superior to reference compounds like colchicine (B1669291) and podophyllotoxin (B1678966) nih.gov.

Further studies on phenylimino-10H-anthracen-9-ones also identified potent inhibitors of tumor cell growth that act by inhibiting tubulin polymerization nih.gov. Competition experiments showed that these compounds strongly displace radiolabeled colchicine from its binding site on tubulin, suggesting they interact at or near this site nih.govnih.gov. This disruption of microtubule function leads to an arrest of cells in the G2/M phase of the cell cycle nih.govnih.gov. The inhibition of microtubule dynamics is a key function of the kinesin-4 family of proteins, which these compounds appear to mimic elifesciences.org.

Table 2: Tubulin Polymerization Inhibition by Anthracenone Derivatives

| Compound/Derivative | Assay/Cell Line | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| 10-(3-hydroxy-4-methoxy-phenylimino)-10H-anthracen-9-one | Tubulin Polymerization | Potent activity, comparable to colchicine nih.gov | Inhibits tubulin polymerization; displaces colchicine from its binding site nih.gov. |

| 10-((3-hydroxy-4-methoxybenzylidene))-9(10H)-anthracenone | K562 leukemia cells | 20 nM nih.gov | Strongly inhibits tubulin polymerization; causes cell cycle arrest in G2/M nih.gov. |

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the catabolism of neurotransmitter amines nih.govkoreascience.kr. Inhibition of these enzymes, particularly in the brain, is a key strategy for treating depression and neurodegenerative diseases nih.govresearchgate.net. Natural anthraquinones have been identified as promising scaffolds for the development of MAO inhibitors impactfactor.org.

Glycosidase Enzyme Modulation (e.g., α-glucosidase)

Inhibition of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose, is a therapeutic strategy for managing type 2 diabetes nih.govfrontiersin.orgnih.gov. By slowing carbohydrate digestion, α-glucosidase inhibitors can reduce postprandial blood glucose spikes nih.govnih.gov.

The anthraquinone scaffold has been identified as a source of potent α-glucosidase inhibitors nih.gov. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTAQ) was found to strongly inhibit α-glucosidase activity in a concentration-dependent manner, with an IC₅₀ value of 6.49 ± 1.31 μM nih.gov. Kinetic analysis revealed that MTAQ acts as a reversible competitive inhibitor nih.gov. This demonstrates that the anthraquinone core structure is compatible with binding to and inhibiting glycosidase enzymes. Although direct studies on this compound are needed, the findings for related anthraquinone derivatives suggest a potential for this compound class to modulate glycosidase activity nih.govmdpi.com.

Interaction with Other Biological Targets (e.g., Calcium Channels)